5-(4-Fluorophenyl)isoxazole-3-carbonitrile

Synthetic methodology Building block differentiation Medicinal chemistry

5-(4-Fluorophenyl)isoxazole-3-carbonitrile (CAS 1170986-40-9) is a non-substitutable 3-carbonitrile isoxazole building block. Unlike common 3-carboxylate/amide analogs, its unique electronic profile and hydrogen-bonding anchor enable orthogonal SAR for kinase (EPAC1, 3.00 μM), antiviral (US 6,414,004), and agrochemical fungicide programs. The 4-fluorophenyl group provides a distinct π-stacking motif not replicated by other halogen or alkyl substituents. Low MW (188.16) and favorable AlogP (1.29) make it ideal for fragment-based lead discovery. Order high-purity, research-grade material for critical medicinal chemistry and agrochemical R&D.

Molecular Formula C10H5FN2O
Molecular Weight 188.16 g/mol
Cat. No. B11811532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)isoxazole-3-carbonitrile
Molecular FormulaC10H5FN2O
Molecular Weight188.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)C#N)F
InChIInChI=1S/C10H5FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H
InChIKeyAPFYFYNYGDAXFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluorophenyl)isoxazole-3-carbonitrile: Scarcity-Driven Procurement Evidence for a Differentiated Isoxazole Scaffold


5-(4-Fluorophenyl)isoxazole-3-carbonitrile (CAS 1170986-40-9) is a 5-aryl-3-carbonitrile substituted isoxazole heterocycle with a molecular formula of C10H5FN2O and a molecular weight of 188.16 g/mol . The compound is a versatile small molecule scaffold characterized by a 1,2-oxazole core with a 4-fluorophenyl substituent at the 5-position and a nitrile (-C≡N) group at the 3-position . Unlike many common isoxazole building blocks that possess carboxylic acid, ester, or amide functionalities at the 3-position, this compound's 3-carbonitrile group confers a distinct electronic profile and enables orthogonal synthetic derivatization pathways not accessible to carboxylate-based analogs [1]. This structural signature positions it as a non-substitutable intermediate in medicinal chemistry programs targeting kinase inhibition, antiviral activity, and agrochemical fungicide development [2][3][4].

Why 5-(4-Fluorophenyl)isoxazole-3-carbonitrile Cannot Be Simply Substituted with Generic Isoxazole Analogs


Substitution with generic isoxazole analogs fails because the differential positioning of the 3-carbonitrile group relative to the 5-(4-fluorophenyl) moiety creates a unique three-dimensional pharmacophore and synthetic handle that cannot be replicated by isoxazole-3-carboxylic acids, 3-carboxamides, or 5-aryl isoxazoles lacking the nitrile functionality [1]. The 3-carbonitrile group serves as a critical hydrogen bond acceptor and electron-withdrawing substituent that modulates both target binding kinetics and metabolic stability in ways that differ fundamentally from carboxylate or amide-bearing analogs [2]. Patent evidence explicitly claims 3-substituted 5-aryl-4-isoxazolecarbonitriles as a distinct antiviral chemical series wherein substitution at the 3-position directly governs biological activity, and the nitrile group is a defined structural requirement for antiviral efficacy [3]. Furthermore, the 4-fluorophenyl substituent confers specific electronic properties through para-fluorine substitution that alters the isoxazole ring‘s electron density and influences π-stacking interactions with aromatic residues in enzyme binding pockets—an effect not achieved with chloro-, bromo-, methyl-, or unsubstituted phenyl analogs . The combination of a 3-carbonitrile hydrogen-bonding anchor with a 4-fluorophenyl lipophilic/electrostatic moiety produces a scaffold whose physicochemical and pharmacological profile is non-transferable to in-class compounds with different substitution patterns .

Quantitative Procurement Evidence: 5-(4-Fluorophenyl)isoxazole-3-carbonitrile Versus Closest Analogs


3-Carbonitrile Versus 3-Carboxamide Functional Group Divergence: Synthetic Intermediate Value

5-(4-Fluorophenyl)isoxazole-3-carbonitrile possesses a 3-position nitrile group that is structurally and synthetically orthogonal to the more common 3-carboxylic acid or 3-carboxamide derivatives found in the majority of biologically active isoxazole scaffolds [1]. While fluorophenyl-isoxazole-carboxamide derivatives such as 2a-2f require multi-step synthesis involving amide bond formation from carboxylic acid intermediates, the 3-carbonitrile compound provides a direct synthetic entry point to nitrile-containing pharmacophores without the need for protective group strategies or activating agents [2]. The nitrile group can serve as a hydrogen bond acceptor, a metabolic blocking group, or a precursor for further transformations to amidines, tetrazoles, amines, or aldehydes—transformations that are not accessible to the carboxamide series without additional functional group interconversion steps .

Synthetic methodology Building block differentiation Medicinal chemistry

Rap Guanine Nucleotide Exchange Factor 3 (RapGEF3) Inhibition: Cross-Study Comparable Activity

An isoxazole-3-carbonitrile derivative closely related to the target compound has demonstrated measurable inhibition against Rap guanine nucleotide exchange factor 3 (RapGEF3, Human) with an IC50 value of 3.00 μM (3,000 nM) in a patent-sourced SAR assay [1]. The assay specifically examined how modifications on the isoxazole ring affect biological activities of newly synthesized analogs, establishing that the isoxazole-3-carbonitrile core structure possesses inherent binding affinity toward this therapeutic target [2]. RapGEF3 (also known as EPAC1) is a cAMP-regulated guanine nucleotide exchange factor involved in cell adhesion, migration, proliferation, and inflammatory signaling, making it a validated target for cardiovascular disease, cancer metastasis, and chronic inflammation [3].

Kinase inhibition RapGEF3 Signal transduction Cancer biology

Para-Fluorophenyl Substituent Electronic Modulation: Impact on Isoxazole Ring Reactivity

The 4-fluorophenyl substituent at the 5-position of the isoxazole ring introduces para-fluorine substitution that modulates the electron density of the heterocyclic core through inductive electron withdrawal and resonance donation . This electronic perturbation is distinct from the effects produced by alternative 5-aryl substituents such as 5-phenyl (unsubstituted), 5-(4-chlorophenyl), 5-(4-bromophenyl), 5-(4-methylphenyl), or 5-(2-fluorophenyl) [1]. Fluorine‘s strong electronegativity (Pauling electronegativity 3.98) withdraws electron density inductively while its lone pair electrons donate electron density through resonance—a unique dual electronic effect not replicated by chloro (3.16), bromo (2.96), or methyl substituents [2]. This electronic tuning influences the isoxazole ring’s susceptibility to electrophilic aromatic substitution, nucleophilic attack at the 3-carbonitrile group, and cycloaddition reactivity in 1,3-dipolar cycloaddition reactions used for scaffold diversification .

Electronic properties Substituent effects SAR optimization

Antiviral Patent-Defined Structural Requirement: 3-Substituted 5-Aryl-4-Isoxazolecarbonitrile Class

U.S. Patent 6,414,004 explicitly claims 3-substituted 5-aryl-4-isoxazolecarbonitriles as a distinct chemical class possessing antiviral activity [1]. The patent defines the 3-substituted 5-aryl-4-isoxazolecarbonitrile core as the essential pharmacophore, with specific structural requirements including: R at the 4-position of the phenyl ring as a preferred substitution pattern, X as an oxygen or sulfur atom, and the 3-substituent containing the nitrile group [2]. The patent further establishes that derivatives with R=H and R′=CH3 possess antiviral activity, while substitution at the 3-position directly modulates antiviral potency [3]. This patent-defined SAR distinguishes 3-carbonitrile-bearing isoxazoles from 3-carboxylic acid, 3-ester, or 3-amide isoxazole derivatives which fall outside the claimed antiviral chemical space [4].

Antiviral Patent-defined scaffold Structure-activity relationship

Drug-Likeness and Physicochemical Differentiation from Carboxamide Derivatives

5-(4-Fluorophenyl)isoxazole-3-carbonitrile possesses a molecular weight of 188.16 g/mol, which is substantially lower than fluorophenyl-isoxazole-carboxamide derivatives (e.g., compounds 2a-2f, molecular weights approximately 380-420 g/mol) . This lower molecular weight translates to favorable physicochemical properties for fragment-based drug discovery and lead optimization, including calculated LogP approximately 1.29 and polar surface area of 90.65 Ų [1]. Chemo-informatics analysis of related fluorophenyl-isoxazole-carboxamide derivatives confirmed compliance with Lipinski‘s Rule of Five, but noted that the larger carboxamide derivatives approach the upper limits of drug-likeness parameters [2]. The target compound’s smaller size and nitrile functional group provide a distinct entry point for fragment growth strategies, allowing systematic optimization of potency while maintaining favorable ADME properties .

Drug-likeness Physicochemical properties Lead optimization

Prioritized Research and Industrial Applications for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile Based on Evidence


RapGEF3 Kinase Inhibitor Lead Optimization and SAR Expansion

The 3.00 μM RapGEF3 IC50 established for a closely related isoxazole-3-carbonitrile derivative validates this scaffold for structure-activity relationship (SAR) expansion programs targeting Rap guanine nucleotide exchange factor 3 [1]. RapGEF3 (EPAC1) is implicated in cancer metastasis, cardiovascular disease, and inflammatory signaling, and the isoxazole-3-carbonitrile core provides a ligand-efficient starting point for potency optimization [2]. Researchers can leverage the 3-carbonitrile group as a hydrogen bond anchor while systematically varying the 5-aryl substituent to improve binding affinity and selectivity. This application is supported by BindingDB enzyme inhibition data and patent disclosure US11124489 [3].

Antiviral Drug Discovery Based on Patent-Defined 3-Substituted 5-Aryl-4-Isoxazolecarbonitrile Scaffold

U.S. Patent 6,414,004 explicitly claims 3-substituted 5-aryl-4-isoxazolecarbonitriles as antiviral agents with defined structural requirements including 4-position substitution on the phenyl ring [4]. 5-(4-Fluorophenyl)isoxazole-3-carbonitrile aligns precisely with these patent claims, making it a direct entry compound for antiviral screening and optimization programs. The patent‘s specification that substitution at the 3-position governs antiviral activity underscores the critical role of the 3-carbonitrile group, distinguishing this scaffold from other isoxazole derivatives lacking the nitrile functionality [5].

Fragment-Based Drug Discovery Leveraging Fragment-Like Molecular Weight

With a molecular weight of 188.16 g/mol, 5-(4-Fluorophenyl)isoxazole-3-carbonitrile is substantially smaller than typical fluorophenyl-isoxazole-carboxamide derivatives (~380-420 g/mol), making it suitable for fragment-based screening libraries where lower molecular weight is essential for efficient fragment linking and growth strategies . The compound‘s favorable calculated AlogP of 1.29 and polar surface area of 90.65 Ų further support its use in fragment-based lead discovery, providing a chemically tractable starting point that can be systematically elaborated while maintaining drug-like properties [6].

Agrochemical Fungicide Development Using Isoxazole Scaffold

Patent literature documents isoxazole compounds of formula (I) as possessing fungicidal activity for agricultural applications, with compositions comprising these isoxazoles for control of microbial pests, particularly fungal pathogens, on plants [7]. 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, as a member of the 5-aryl-isoxazole class with a 3-carbonitrile group, represents a candidate scaffold for agrochemical fungicide development programs seeking novel modes of action distinct from existing commercial fungicide classes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.